molecular formula C13H13N3 B2661248 6-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-indazole CAS No. 866008-96-0

6-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-indazole

Cat. No.: B2661248
CAS No.: 866008-96-0
M. Wt: 211.268
InChI Key: LCYIHMQLJWZHFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(2,5-Dimethyl-1H-pyrrol-1-yl)-1H-indazole (CAS 866008-96-0) is a sophisticated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This chemical features a 1H-indazole core substituted at the 6-position with a 2,5-dimethylpyrrole ring, creating a unique molecular scaffold with a molecular weight of 211.27 g/mol and the molecular formula C13H13N3 . The indazole nucleus is a privileged structure in pharmacology, known for its versatile biological activities and presence in several therapeutically active molecules . Indazole derivatives have demonstrated a broad spectrum of pharmacological activities, including antitumor, anti-inflammatory, antimicrobial, and antifungal properties, making them a highly valuable template for developing novel bioactive agents . Specifically, the structural motif of annulating heterocycles like pyrrole onto the indazole core is a recognized strategy in the synthesis of compounds for probing antiproliferative and apoptotic activity against human cell lines . As such, this compound serves as a critical advanced intermediate or building block for researchers synthesizing complex molecules for high-throughput screening, structure-activity relationship (SAR) studies, and the development of new therapeutic candidates in oncology and other disease areas. This product is intended for research applications in a controlled laboratory setting only. It is not intended for diagnostic or therapeutic use, nor for human consumption. Researchers should handle all chemicals with appropriate precautions, utilizing proper personal protective equipment (PPE) and adhering to their institution's chemical safety guidelines.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-(2,5-dimethylpyrrol-1-yl)-1H-indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3/c1-9-3-4-10(2)16(9)12-6-5-11-8-14-15-13(11)7-12/h3-8H,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCYIHMQLJWZHFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=CC3=C(C=C2)C=NN3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-indazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,5-dimethylpyrrole with an indazole derivative in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and inert atmospheres to facilitate the cyclization process.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

6-(2,5-Dimethyl-1H-pyrrol-1-yl)-1H-indazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield hydrogenated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indazole or pyrrole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce alkyl, aryl, or other functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Antibacterial and Antitubercular Activity

The compound has been synthesized into various derivatives that exhibit promising antibacterial and antitubercular activities. For instance, derivatives such as 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl)benzohydrazides have shown significant antibacterial properties. Some of these synthesized compounds demonstrated effective inhibition against Mycobacterium tuberculosis, indicating their potential as lead compounds in drug development aimed at treating tuberculosis .

Inhibition of Indoleamine 2,3-Dioxygenase

Research indicates that indazole derivatives like 6-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-indazole may act as inhibitors of indoleamine 2,3-dioxygenase (IDO), an enzyme linked to immune response modulation. This inhibition could have therapeutic implications for cancer treatment and inflammatory diseases, highlighting the compound's potential in immunotherapy .

Cell-Specific Antibody Production

In biotechnological applications, compounds related to this compound have been explored for their ability to enhance monoclonal antibody production in cell cultures. For example, a derivative was found to suppress cell growth while increasing the specific productivity of antibodies in recombinant Chinese hamster ovary cells. This suggests that such compounds can optimize bioprocesses for therapeutic antibody production .

Synthetic Organic Chemistry Applications

Synthesis of Novel Compounds

The compound serves as a precursor in the synthesis of various novel heterocyclic compounds. For example, it has been utilized in the iodine-catalyzed synthesis of pyrrole-bearing N-polyaromatic β-lactams. This reaction involves the coupling of 3-amino β-lactams with acetonylacetone under mild conditions, resulting in pyrrole-substituted β-lactams that may possess interesting biological activities .

Multi-Step Synthetic Routes

The synthesis of this compound typically involves multi-step synthetic routes that allow for the formation of complex structures. One common method includes the reaction between allyl-substituted nitroindazole and suitable pyrrole derivatives in the presence of Lewis acids or other catalysts. This approach enables chemists to explore various functionalization strategies to enhance the compound's reactivity and biological profile .

Pharmacological Effects

Indazole derivatives are known for their diverse pharmacological effects, including anti-inflammatory and anticancer properties. The structural characteristics of this compound facilitate interactions with biological targets such as enzymes and receptors. These interactions are critical for understanding the pharmacodynamics of this compound class .

Structure-Activity Relationship Studies

Studies exploring the structure-activity relationship (SAR) of indazole derivatives have indicated that modifications to the pyrrole moiety can significantly influence biological activity. For instance, variations in substituents on the indazole ring can enhance cytotoxicity against cancer cell lines while maintaining selectivity towards tumor cells .

Summary Table of Applications

Application AreaSpecific Use CasesOutcomes
Medicinal ChemistryAntibacterial and antitubercular agentsPromising activity against pathogens
IDO inhibition for cancer treatmentPotential immunotherapy applications
Enhancing monoclonal antibody productionImproved yield in bioprocesses
Synthetic Organic ChemistrySynthesis of novel heterocyclesDiverse chemical transformations
Multi-step synthetic routesComplex structures with enhanced reactivity
Biological ActivityAnti-inflammatory and anticancer propertiesEffective interactions with biological targets

Mechanism of Action

The mechanism of action of 6-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-indazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structural modifications of the compound.

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Indazole Derivatives and Their Properties

Compound Name Substituent Position(s) Key Functional Groups Biological Target Activity (IC₅₀ or Comparable Metrics) Reference ID
6-(2,6-Dichloro-3,5-dimethoxyphenyl)-1H-indazole 6-position Dichloro-dimethoxyphenyl FGFR Potent FGFR1 inhibition (specific values not reported)
3(S)-Thiomethyl pyrrolidine-1H-indazole derivative 119 3- and 6-positions Thiomethyl pyrrolidine IDO1 IC₅₀ = 5.3 µM
1H-Indazol-3-amine derivatives (e.g., compound 89) 3-position 3-Amine with aryl substituents Bcr-Abl (wild-type and T315I mutant) IC₅₀ = 0.014 µM (Bcr-AblWT), 0.45 µM (Bcr-AblT315I)
6-(Pyrimidin-4-yl)-1H-indazole (e.g., compound 6l) 6-position Pyrimidine Nasopharyngeal carcinoma Antiproliferative activity comparable to cisplatin
Target compound: 6-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-indazole 6-position 2,5-Dimethylpyrrole Not explicitly reported Inferred potential for kinase or IDO1 inhibition N/A

Key Comparative Insights

Substituent Position and Binding Interactions
  • 6-Substituted Indazoles :
    The 6-position is a critical modification site for indazole derivatives. For example, 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole targets FGFR by extending into the ATP-binding pocket, with dichloro and methoxy groups enhancing hydrophobic interactions . In contrast, the target compound’s 2,5-dimethylpyrrole substituent may engage in π-π stacking or hydrogen bonding, depending on the target’s binding pocket architecture.

  • 3-Substituted Indazoles :
    Derivatives like 1H-indazol-3-amine (compound 89) demonstrate that substitutions at the 3-position can optimize interactions with kinases such as Bcr-Abl. The 3-amine group forms hydrogen bonds with the kinase hinge region, a mechanism distinct from 6-substituted analogs .

Electronic and Steric Effects
  • Electron-Donating vs. Electron-Withdrawing Groups :
    The 2,5-dimethylpyrrole group in the target compound is electron-rich due to the pyrrole’s aromaticity and methyl substituents, which could enhance binding to electron-deficient regions in targets like IDO1. This contrasts with electron-withdrawing groups (e.g., dichloro in ), which improve stability and receptor affinity in hydrophobic pockets.

  • Steric Considerations :
    The dimethylpyrrole substituent introduces steric bulk compared to smaller groups like pyrimidine in compound 6l . This may limit the target compound’s compatibility with tightly packed binding sites but could improve selectivity for larger pockets.

Recommended Research :

Kinase Profiling : Screen against FGFR, IDO1, and other kinases to identify primary targets.

SAR Studies : Modify the pyrrole substituent (e.g., varying alkyl groups or introducing halogens) to refine activity.

Computational Modeling : Perform docking studies to predict binding modes relative to analogs like and .

Biological Activity

6-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-indazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound features an indazole core substituted with a 2,5-dimethylpyrrole moiety. This structural configuration is critical for its biological activity, as the indazole ring is known for its role as a pharmacophore in various therapeutic agents.

Anticancer Activity

Research has shown that compounds containing the indazole structure exhibit potent anticancer properties. For instance, derivatives of indazole have demonstrated significant antiproliferative effects against various cancer cell lines. A study highlighted that certain indazole derivatives exhibited IC50 values in the low nanomolar range against multiple myeloma cell lines, indicating strong potential as anticancer agents .

Antimicrobial Activity

Recent studies have also evaluated the antimicrobial properties of this compound derivatives. These compounds showed promising antibacterial and antitubercular activities. The synthesized molecules were tested against various bacterial strains and demonstrated appreciable action against dihydrofolate reductase (DHFR) and enoyl ACP reductase enzymes, suggesting a potential mechanism of action for their antimicrobial effects .

Immunomodulatory Effects

Another area of interest is the immunomodulatory effects of related compounds. For example, derivatives such as 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide have been reported to enhance monoclonal antibody production in cell cultures while suppressing cell growth. This indicates that modifications in the pyrrole structure can lead to enhanced productivity in biotechnological applications .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by its structural components. The presence of the 2,5-dimethylpyrrole moiety has been identified as a crucial factor contributing to its enhanced biological activity. Studies have shown that variations in substituents on the indazole ring can lead to changes in potency and selectivity against different biological targets .

Case Study 1: Anticancer Activity

In a recent study, several indazole derivatives were synthesized and evaluated for their anticancer properties. Among these, one compound demonstrated an IC50 value of 0.64 μM against multiple myeloma cells, showcasing the potential of indazole derivatives in cancer therapy .

Case Study 2: Antimicrobial Evaluation

A series of compounds derived from this compound were tested for their antimicrobial efficacy. The results indicated that some derivatives exhibited strong inhibition against Mycobacterium tuberculosis with MIC values significantly lower than those of standard antibiotics .

Q & A

Q. What are the key steps in synthesizing 6-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-indazole?

The synthesis involves nitro-reduction and coupling reactions. For example, a related compound, Allyl-5-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-indazole, was synthesized by reducing 1-allyl-5-nitroindazole with SnCl₂ in acetic acid and tetrahydrofuran (THF) at 353 K, followed by purification via column chromatography (ethyl acetate/hexane) and recrystallization from ethyl ether . This method ensures high purity (68% yield) and crystallinity, critical for structural characterization.

Q. How is the crystal structure of this compound determined?

Single-crystal X-ray diffraction (SC-XRD) is employed. The compound crystallizes in an orthorhombic system (space group P2₁2₁2₁) with unit cell parameters a = 7.5140 Å, b = 10.3737 Å, and c = 17.8484 Å. Data collection using a Bruker X8 APEX diffractometer (MoKα radiation, λ = 0.71073 Å) and refinement via SHELXL (least-squares on ) yield high-resolution structural data (R = 0.045). Hydrogen atoms are inferred from geometric constraints .

Q. What spectroscopic techniques confirm the compound’s structure?

Nuclear magnetic resonance (¹H/¹³C NMR), infrared (IR) spectroscopy, and high-resolution mass spectrometry (HRMS) are standard. For example, IR identifies functional groups (e.g., C=N stretching at ~1600 cm⁻¹), while NMR confirms substituent positions (e.g., pyrrole methyl protons at δ ~2.5 ppm). Mass spectra verify molecular weight (e.g., m/z = 251.32 for C₁₆H₁₇N₃) .

Advanced Research Questions

Q. How to address crystallographic disorder in the substituents during refinement?

In cases of allyl group disorder (occupancy ratio 0.70:0.30), SHELXL’s PART instruction partitions anisotropic displacement parameters (ADPs) for overlapping atoms. Constraints (e.g., SIMU, DELU) stabilize refinement, while free variables adjust occupancy ratios. This approach minimizes residual density and ensures accurate thermal parameter modeling .

Q. What methods analyze hydrogen bonding and their role in crystal packing?

Hydrogen-bond geometry (e.g., D–H···A distances, angles) is quantified using software like Mercury. For example, C14–H14B···Cg3 (π-interactions) and C16A–H16B···Cg1 (centroid distances ~3.5 Å) stabilize layered packing parallel to the (001) plane. These interactions are tabulated (Table 1 in ) and visualized via crystal packing diagrams .

Q. How to design derivatives for kinase inhibition (e.g., FGFR)?

Structure-activity relationship (SAR) studies focus on substituent optimization. For 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole derivatives, C3/C4 modifications (e.g., introducing halogen or methoxy groups) enhance FGFR1 binding. Computational docking (e.g., AutoDock Vina) identifies interactions with ATP-binding pockets, prioritizing derivatives with lower predicted IC₅₀ values .

Q. How to evaluate the compound’s potential as an IDO1 inhibitor?

Enzyme inhibition assays using recombinant human IDO1 are performed. The compound is incubated with L-tryptophan, and kynurenine production is measured via HPLC/UV-Vis. IC₅₀ values (e.g., 5.3 μM for derivative 2g) are calculated using dose-response curves. Competitive inhibition mechanisms are validated via Lineweaver-Burk plots .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.